![molecular formula C20H18N2OS B2574815 2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide CAS No. 922823-26-5](/img/structure/B2574815.png)
2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide” is a derivative of 8H-Indeno [1,2-d]thiazole . It’s part of a class of compounds that have been evaluated for their potential as SARS-CoV-2 3CL protease inhibitors .
Synthesis Analysis
The synthesis of derivatives of 8H-indeno[1,2-d]thiazol-2-amines, which includes the compound , involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-ones, and 2,2-dibromo-2,3-dihydroinden-1-one . The yields from these reactions are reported to be fairly good to excellent (90-95%) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of thiourea with various precursors . The inhibitory activities of the resulting compounds can be significantly affected by modifications to the structure, such as replacing a methoxy group with butoxy, isobutoxy, methyl groups, or a chlorine atom .Scientific Research Applications
Biological and Pharmacological Effects of Acetamide Derivatives
Biological Effects of Acetamide Derivatives
A review by Kennedy (2001) in "Critical Reviews in Toxicology" discusses the toxicology of acetamide and its derivatives, highlighting the commercial importance and biological consequences of exposure. The study suggests that biological responses to these chemicals vary qualitatively and quantitatively, reflecting their biology and proposed usage. This review could provide insights into the biological activities and safety profiles of acetamide derivatives, including compounds structurally related to the query compound (Kennedy, 2001).
Synthesis and Evaluation of Thiophene Analogues
Thiophene Analogues of Carcinogens
Ashby et al. (1978) investigated thiophene analogues of benzidine and 4-aminobiphenyl for potential carcinogenicity. This study synthesized and evaluated compounds for their carcinogenic potential, providing a basis for understanding the structural activity relationships of such compounds, which may offer parallels to the research applications of the query compound (Ashby et al., 1978).
Advanced Oxidation Processes for Compound Degradation
Degradation of Acetaminophen by Advanced Oxidation
Qutob et al. (2022) reviewed the degradation of acetaminophen (ACT) using advanced oxidation processes (AOPs), focusing on kinetics, mechanisms, and by-products. This study might shed light on the degradation pathways and environmental toxicology of structurally similar acetamide derivatives (Qutob et al., 2022).
Antituberculosis Activity of Organotin Complexes
Antituberculosis Study of Organotin(IV) Complexes
Iqbal et al. (2015) focused on the antituberculosis activity of organotin complexes, examining the structural diversity and biological activity of these compounds. This review highlights the influence of ligand environment and compound structure on antituberculosis activity, which might be relevant for the development of novel therapeutics based on the query compound (Iqbal et al., 2015).
Future Directions
The development of new classes of compounds with potential beneficial effects in the fight against SARS-CoV-2 is an interesting and attractive area of research . The study of 8H-Indeno [1,2-d]thiazole derivatives, including “2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide”, is part of this ongoing effort .
Mechanism of Action
Target of Action
The primary target of the compound 2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is the SARS-CoV-2 3CL protease . This enzyme plays a crucial role in the life cycle of the virus, making it an attractive target for therapeutic intervention .
Mode of Action
this compound interacts with the SARS-CoV-2 3CL protease, inhibiting its activity . This interaction disrupts the viral replication process, thereby limiting the spread of the virus within the host .
Biochemical Pathways
The inhibition of the SARS-CoV-2 3CL protease by this compound affects the viral replication pathway . The downstream effects of this inhibition include a reduction in viral load and potentially a decrease in the severity of the disease .
Pharmacokinetics
The compound’s effectiveness as a sars-cov-2 3cl protease inhibitor suggests that it has sufficient bioavailability to reach its target in vivo .
Result of Action
The molecular effect of this compound’s action is the inhibition of the SARS-CoV-2 3CL protease . On a cellular level, this results in a disruption of the viral replication process, which can lead to a decrease in viral load .
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-12-7-8-14(13(2)9-12)11-18(23)21-20-22-19-16-6-4-3-5-15(16)10-17(19)24-20/h3-9H,10-11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDCXCCWLUOBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.